1-nitrosopyrrolidin-3-ol - 56222-35-6

1-nitrosopyrrolidin-3-ol

Catalog Number: EVT-1560325
CAS Number: 56222-35-6
Molecular Formula: C4H8N2O2
Molecular Weight: 116.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NHPYR is a nitrosamine, a class of chemical compounds characterized by a nitroso group (N=O) bonded to a nitrogen atom. It is found in various foods, especially cured meat products like bacon [, , ], and is also detected in environmental media like dichloromethane []. NHPYR is primarily studied for its potential carcinogenicity [] and its formation from precursors like piperazine [].

Synthesis Analysis

While the provided abstracts don't detail NHPYR synthesis methods, they highlight its formation in food processing, particularly frying cured meat products [, ]. The presence of residual nitrite in these products contributes to NHPYR formation [].

Chemical Reactions Analysis

The analysis of NHPYR involves its extraction from food matrices using solvents like water and methanol []. Residual nitrite, a potential interfering agent, is eliminated using ammonium sulfamate []. NHPYR can be converted to its trimethylsilyl derivative for analysis by gas chromatography-mass spectrometry (GC-MS) [].

Applications
  • Food Analysis: Researchers have developed methods to identify and quantify NHPYR in various foods, particularly cured meat products [, , ]. This includes determining its presence in both the food itself and the leftover fat after frying [].
  • Environmental Monitoring: NHPYR has been detected in environmental samples such as dichloromethane, raising concerns about potential contamination sources and risks [].
  • Biomarker for Endogenous Nitrosamine Formation: Research indicates that NHPYR can form endogenously from the antihelmintic drug piperazine. Monitoring urinary NHPYR levels can serve as an indicator of piperazine metabolism and potential nitrosamine exposure [].
  • Carcinogenicity Studies: NHPYR's potential carcinogenicity in rats has been investigated, highlighting its relevance in cancer research [].

N-Nitrosopiperidine

  • Relevance: N-Nitrosopiperidine's structural similarity to N-Nitroso-3-hydroxypyrrolidine makes it relevant in carcinogenicity studies. Research often compares their potency and mechanisms of action. []

N-Mononitrosopiperazine (MNPz)

  • Relevance: MNPz is metabolized in the body to N-Nitroso-3-hydroxypyrrolidine. Measuring urinary MNPz can indicate the extent of endogenous N-Nitroso-3-hydroxypyrrolidine formation. []
  • Relevance: DNPz also acts as a precursor to N-Nitroso-3-hydroxypyrrolidine in vivo. Its detection, along with MNPz, strengthens the evidence for endogenous N-Nitroso-3-hydroxypyrrolidine formation following piperazine administration. []

N-Nitrosodimethylamine (NDMA)

  • Relevance: NDMA frequently occurs alongside N-Nitroso-3-hydroxypyrrolidine in foods like cured meat products []. Analytical methods often target both compounds due to their shared presence and concern as potential carcinogens. [, ]
  • Relevance: Like NDMA, NPYR is frequently detected with N-Nitroso-3-hydroxypyrrolidine in food products []. This co-occurrence suggests shared formation pathways or common sources of contamination.

N-Nitroso-4-hydroxypiperidine

  • Relevance: Analytical methods often require careful separation of N-Nitroso-3-hydroxypyrrolidine from N-Nitroso-4-hydroxypiperidine due to their similar chemical properties and potential for co-elution during analysis. []

N-Nitrosodiethanolamine

  • Relevance: While not directly derived from piperazine like the other compounds, its detection in the urine of individuals treated with piperazine suggests a possible link to nitrosamine metabolism pathways. []

N-Nitroso-(2-hydroxyethyl)glycine

  • Relevance: The absence of this metabolite in urine samples, despite the detection of DNPz, raises questions about the definitive validation of endogenous DNPz formation. This finding has implications for understanding the metabolic pathways of piperazine-derived nitrosamines and their relation to N-Nitroso-3-hydroxypyrrolidine. []

N-Nitrosamino Acids

  • Relevance: These compounds are relevant because researchers have developed analytical methods to determine their presence in cured meat products, indicating a broader interest in understanding nitrosamine formation and occurrence in food. []

Properties

CAS Number

56222-35-6

Product Name

1-nitrosopyrrolidin-3-ol

IUPAC Name

1-nitrosopyrrolidin-3-ol

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

InChI

InChI=1S/C4H8N2O2/c7-4-1-2-6(3-4)5-8/h4,7H,1-3H2

InChI Key

XDZKGLWJXJTZJZ-UHFFFAOYSA-N

SMILES

C1CN(CC1O)N=O

Synonyms

3-hydroxy-1-nitrosopyrrolidine
N-nitroso-3-hydroxypyrrolidine

Canonical SMILES

C1CN(CC1O)N=O

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